molecular formula C18H18N2O6 B13436028 2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid

2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid

Cat. No.: B13436028
M. Wt: 358.3 g/mol
InChI Key: PKFOLIMPGJZOSP-UHFFFAOYSA-N
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Description

2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid is a complex organic compound that features a dihydropyridine core, a piperidinyl group, and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a piperidinyl derivative reacts with a suitable leaving group on the dihydropyridine core.

    Oxidation and Hydroxylation:

    Formation of the Oxoacetic Acid Moiety: This can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and dihydropyridine moieties, leading to the formation of ketones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.

    Condensation: The oxoacetic acid moiety can participate in condensation reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

    Condensation Reagents: Alcohols, amines, and carboxylic acids.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, substituted phenyl and piperidinyl compounds, and condensation products such as esters and amides.

Scientific Research Applications

2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Biological Research: The compound is used in studies of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules and materials, including polymers and advanced pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydropyridine core is known to interact with calcium channels, modulating their activity and affecting cellular processes. The piperidinyl group may enhance binding affinity and specificity, while the oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Apixaban: A factor Xa inhibitor with a similar piperidinyl-phenyl structure, used as an anticoagulant.

    Piperidinedione Derivatives: Compounds with similar structural features, studied for their pharmacological properties.

Uniqueness

2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid is unique due to its combination of a dihydropyridine core, a piperidinyl group, and an oxoacetic acid moiety. This unique structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H18N2O6

Molecular Weight

358.3 g/mol

IUPAC Name

2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid

InChI

InChI=1S/C18H18N2O6/c21-14-3-1-2-9-19(14)11-4-6-12(7-5-11)20-10-8-13(15(22)17(20)24)16(23)18(25)26/h4-7,22H,1-3,8-10H2,(H,25,26)

InChI Key

PKFOLIMPGJZOSP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC(=C(C3=O)O)C(=O)C(=O)O

Origin of Product

United States

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